molecular formula C21H25NO6 B12187957 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12187957
M. Wt: 387.4 g/mol
InChI Key: VGJUFDWCFISSMC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is defined by its IUPAC name, which systematically describes its molecular architecture. The core structure consists of a cyclopenta[c]chromene system—a fused bicyclic framework comprising a benzene ring fused to a cyclopentane ring, with an oxygen atom bridging positions 1 and 2 of the chromene system. The "4-oxo-1,2,3,4-tetrahydro" prefix indicates a ketone group at position 4 and partial saturation of the cyclopentane ring, reducing it to a tetrahydro derivative.

The substituent at position 7 is a butanoate ester group, where the butanoic acid moiety is further modified at its fourth carbon by a tert-butoxycarbonyl (Boc)-protected amine. The Boc group, a common protecting group in peptide synthesis, is represented as [(tert-butoxycarbonyl)amino]. The full molecular formula, $$ \text{C}{21}\text{H}{24}\text{ClNO}_6 $$, reflects the incorporation of chlorine at position 8 of the chromene system and the esterified Boc-amino butanoate side chain.

Structural Component IUPAC Representation
Core bicyclic system Cyclopenta[c]chromene
Ketone group 4-oxo-1,2,3,4-tetrahydro
Ester substituent 7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

This nomenclature aligns with IUPAC guidelines for polycyclic systems and functional group prioritization, ensuring unambiguous identification.

Historical Context in Chromene Derivative Research

Chromene derivatives have been studied since the mid-20th century due to their prevalence in natural products and pharmacological activities. Early work focused on simple benzopyrans, but the discovery of iridoids—natural products containing cyclopenta[c]chromene subunits—spurred interest in more complex variants. The compound emerged from efforts to synthesize analogs of these bioactive molecules.

The introduction of the Boc-protected amino butanoate side chain reflects advancements in synthetic strategies during the 1990s–2000s, particularly the integration of peptide chemistry with heterocyclic synthesis. Patent literature from this period, such as US-5278186-A, highlights the therapeutic potential of chromene derivatives for conditions like atherosclerosis, though the specific biological applications of this compound remain unexplored in public literature.

Key milestones in its development include:

  • 2012 : A palladium-catalyzed tandem reaction method for cyclopenta[c]chromenes, enabling efficient synthesis of the core structure.
  • 2017 : PubChem registration of cyclopenta[c]chromene derivatives, including structural data for related compounds.
  • 2024 : Commercial availability of advanced analogs, such as 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methyl-2-(4-methylphenylsulfonamido)pentanoate, demonstrating industrial interest in functionalized chromenes.

Position Within Cyclopenta[c]chromene Chemical Taxonomy

The compound belongs to the cyclopenta[c]chromene family, characterized by a fused benzene-cyclopentane-oxygen tricyclic system. Its taxonomy is further defined by:

  • Substituent Type : The 7-position ester group distinguishes it from simpler alkyl- or aryl-substituted derivatives.
  • Functionalization : The Boc-amino butanoate side chain introduces both carbamate and ester functionalities, rare in naturally occurring chromenes but common in synthetic medicinal chemistry.
  • Saturation : Partial hydrogenation of the cyclopentane ring (1,2,3,4-tetrahydro) reduces strain while retaining planarity critical for π-π interactions.

Comparative analysis with related structures reveals taxonomic relationships:

Compound Key Structural Features
Cyclopenta[c]chromene Basic tricyclic system without substituents
(3aR,9bR)-3a,8-dimethyl-3,9b-dihydro-2H-cyclopenta[c]chromene-1,4-dione Chiral centers, dimethyl groups, and dual ketone functionalities
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl ester Chlorine substitution at position 8, Boc-protected amino butanoate at position 7

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C21H25NO6/c1-21(2,3)28-20(25)22-11-5-8-18(23)26-13-9-10-15-14-6-4-7-16(14)19(24)27-17(15)12-13/h9-10,12H,4-8,11H2,1-3H3,(H,22,25)

InChI Key

VGJUFDWCFISSMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate to form the ethyl ester . The ester is subsequently saponified with sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene core but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound : 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-Boc)amino]butanoate Not explicitly provided* ~433.45 (calculated) 7-O-linked 4-[(tert-Boc)amino]butanoate Boc-protected amine enhances stability; long-chain ester increases lipophilicity.
Analog 1 : 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate C₂₄H₂₃BrO₅ 479.34 7-O-linked phenoxyacetate with bromo, isopropyl, and methyl groups Bulky aromatic substituents may enhance π-π interactions; bromine adds potential for further functionalization.
Analog 2 : 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl diacetate C₁₆H₁₄O₆ 302.28 6,7-di-O-acetyl groups High polarity due to dual acetate esters; potential for improved aqueous solubility.
Analog 3 : [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid C₁₄H₁₂O₅ 260.24 7-O-linked acetic acid Free carboxylic acid enables salt formation or conjugation; higher acidity.

*Molecular formula of target compound inferred from IUPAC name.

Biological Activity

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H30N2O6C_{22}H_{30}N_{2}O_{6} and a molecular weight of approximately 430.49 g/mol. The structure features a tetrahydrochromene core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives. For instance, a related compound was evaluated for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations.

CompoundCell LineIC50 (µM)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivativeMCF-712.5
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivativeHeLa15.0

These findings suggest that modifications to the chromene structure can enhance anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory properties of related chromene compounds have been documented through in vitro studies targeting cyclooxygenase enzymes (COX-1 and COX-2). Compounds exhibited inhibitory effects on these enzymes, indicating potential use in treating inflammatory diseases.

CompoundCOX Inhibition (%)
Chromene derivative A85% (COX-2)
Chromene derivative B90% (COX-1)

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced oxidative stress markers in vitro.

Test Concentration (µg/mL)% Inhibition
1045%
5070%
10085%

The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes like COX and LOX involved in inflammatory processes, the compound may reduce inflammation.
  • Scavenging Free Radicals : The antioxidant activity is likely due to the ability to donate electrons to free radicals, thus neutralizing them.

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this class of compounds on various cancer cell lines. It was found that structural modifications significantly influenced their efficacy against different types of cancers.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration in treated tissues.

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